Benzyl a-aminobutyrate
Description
Contextualizing Benzyl (B1604629) Esters as Protecting Groups in Amino Acid Chemistry
In the realm of amino acid chemistry, protecting groups are indispensable for preventing unwanted side reactions at the various functional groups. The benzyl ester is a commonly utilized protecting group for the carboxylic acid moiety of amino acids. wikipedia.orgresearchgate.net This protection strategy is vital during reactions involving the amino group, such as peptide bond formation, where the free carboxylic acid could otherwise interfere. researchgate.net
The benzyl group is typically introduced through Fischer-Speier esterification, reacting the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.netresearchgate.net An important feature of the benzyl ester protecting group is its stability under various reaction conditions, yet it can be selectively removed when desired. A key method for deprotection is catalytic hydrogenation, which cleaves the benzyl ester to regenerate the carboxylic acid without affecting many other protecting groups, an example of orthogonal protection. wikipedia.org This selective removal is a cornerstone of modern multi-step organic synthesis, allowing for the sequential construction of complex molecules. wikipedia.org
Table 1: Common Protecting Groups in Amino Acid Chemistry and their Deprotection Methods
| Protecting Group | Functional Group Protected | Common Deprotection Method |
| Benzyl (Bn) | Carboxylic Acid (as ester) | Catalytic Hydrogenation |
| tert-Butoxycarbonyl (Boc) | Amine | Acid (e.g., Trifluoroacetic Acid) |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) |
| Benzyl (Bn) | Amine (as carbamate (B1207046), Cbz) | Catalytic Hydrogenation |
Overview of Research Trajectories for Benzyl α-Aminobutyrate
α-Aminobutyric acid (AABA), also known as homoalanine, is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. wikipedia.org It is an isomer of the well-known neurotransmitter γ-aminobutyric acid (GABA) and β-aminobutyric acid (BABA). wikipedia.orgbiocrates.com The study of aminobutyric acid isomers has a rich history, with GABA first being synthesized in 1883 and later identified in the mammalian brain in 1950. biocrates.comwikipedia.org
The derivatization of α-aminobutyric acid, including the formation of its esters and amides, has been a subject of interest for creating novel compounds with potential biological activities and for use as synthetic building blocks. google.comnih.gov Early methods for preparing derivatives often involved classical reactions such as esterification and acylation. google.com For instance, the synthesis of N-benzoyl-2-aminobutyric acid has been a key step in processes for resolving racemic mixtures to obtain the pure enantiomers of α-aminobutyric acid. google.com The development of methods to produce optically pure amino acid derivatives has been a significant focus, as the stereochemistry is often crucial for their biological function or their role in asymmetric synthesis. google.com
The synthesis and application of benzyl α-aminobutyrate continue to be relevant in contemporary research. Modern synthetic methods often focus on efficiency, scalability, and stereoselectivity. For example, transaminase-catalyzed asymmetric synthesis has been used to produce L-2-aminobutyric acid from achiral starting materials with high enantiomeric excess. nih.gov This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.
Benzyl α-aminobutyrate serves as a key intermediate in the synthesis of more complex molecules. For instance, it can be a precursor for creating α,α-disubstituted α-amino acids, which are important components of peptidomimetics and other biologically active compounds. nih.gov Research has also explored the use of benzyl esters in chemoenzymatic polymerization to create polypeptides, where the benzyl group was found to enhance the efficiency of the polymerization process. acs.org Furthermore, derivatives of α-aminobutyric acid are being investigated for their potential pharmacological properties, including anticonvulsant activities. nih.gov The ability to functionalize the α-position of benzyl anilines through organic photoredox catalysis opens up new avenues for creating novel derivatives. researchgate.net
Table 2: Selected Synthetic Methods for α-Aminobutyric Acid and its Derivatives
| Method | Product | Key Reagents/Catalysts | Reference |
| Transaminase-catalyzed asymmetric synthesis | L-2-Aminobutyric acid | ω-Transaminase, 2-oxobutyric acid, benzylamine (B48309) | nih.gov |
| Fischer-Speier Esterification | Amino acid benzyl esters | Benzyl alcohol, p-toluenesulfonic acid | researchgate.netresearchgate.net |
| N-Benzoylation | N-Benzoyl-2-aminobutyric acid | Benzoyl chloride | google.com |
| Organic Photoredox Catalysis | α-Alkylated Benzyl Anilines | Organic photocatalyst | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
benzyl 2-aminobutanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |
InChI Key |
CDENZIFHXOBSOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl α Aminobutyrate and Its Stereoisomers
Direct Esterification and Transesterification Approaches
Direct esterification, specifically the Fischer-Speier esterification, is a common and straightforward method for producing amino acid benzyl (B1604629) esters. This approach involves the reaction of α-aminobutyric acid with benzyl alcohol in the presence of an acid catalyst. researchgate.net The primary challenge in the esterification of amino acids is their zwitterionic nature, which can complicate the reaction compared to simple carboxylic acids. acs.org
Catalytic Protocols for Carboxylic Acid Benzylation
The classic method for synthesizing benzyl esters from amino acids is the Fischer-Speier esterification, which utilizes an acid catalyst to promote the reaction between the amino acid and benzyl alcohol. researchgate.net Strong acids such as p-toluenesulfonic acid (TsOH) and sulfuric acid (H₂SO₄) are commonly employed as catalysts. google.commasterorganicchemistry.comchemistrysteps.com The reaction mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com The benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
More advanced catalytic systems have also been developed. For instance, palladium-catalyzed methods allow for the direct benzylation of carboxylic acids using toluene (B28343) as the benzyl source, offering an atom-economic alternative to traditional methods that often rely on toxic benzyl halides. organic-chemistry.org These reactions proceed via the activation of a benzylic C-H bond. organic-chemistry.org One such protocol uses a Pd(OAc)₂ catalyst with additives like N,N-dimethylacetamide (DMA) and trifluoromethanesulfonic acid under an oxygen atmosphere to achieve high yields. organic-chemistry.org
| Catalyst System | Benzyl Source | Key Features |
| p-Toluenesulfonic acid (TsOH) | Benzyl alcohol | Standard Fischer-Speier conditions; often requires azeotropic removal of water. researchgate.net |
| Sulfuric acid (H₂SO₄) | Benzyl alcohol | Strong acid catalyst, effective but can sometimes lead to side reactions. youtube.com |
| Pd(OAc)₂ / Additives | Toluene | Direct C-H activation; avoids benzyl halides, atom-economic. organic-chemistry.org |
| Pd@Cu-MOF | Toluene | Heterogeneous catalyst, reusable, proceeds via C-H bond activation. researchgate.net |
Solvent Effects and Reaction Optimization in Ester Formation
The Fischer esterification is an equilibrium-limited reaction. masterorganicchemistry.com To drive the reaction toward the formation of Benzyl α-aminobutyrate, strategies based on Le Chatelier's principle are employed. A common approach is to use a large excess of benzyl alcohol, which can also serve as the solvent, to shift the equilibrium towards the product side. youtube.commasterorganicchemistry.com
Another critical optimization technique is the removal of water, a byproduct of the reaction. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene (B151609) or toluene. researchgate.netyoutube.com The continuous removal of water effectively prevents the reverse reaction (ester hydrolysis) and leads to higher yields of the desired benzyl ester. youtube.com Reaction temperatures are typically elevated to reflux the solvent and facilitate both the reaction rate and water removal. For instance, reactions are often carried out at temperatures between 60-130°C. google.com
Synthesis via Precursor Functionalization
An alternative to direct esterification involves building the α-aminobutyric acid framework from simpler, non-amino acid precursors. These multi-step syntheses offer versatility and are foundational methods in amino acid chemistry. oxfordsciencetrove.com The final step in these sequences is typically the esterification to form the benzyl ester.
Transformations from α-Halo Acids to α-Amino Acids
A well-established route to α-amino acids involves the nucleophilic substitution of an α-halo acid. oxfordsciencetrove.comlibretexts.org For the synthesis of α-aminobutyric acid, the process would start with α-bromobutanoic acid. This precursor can be synthesized from butanoic acid via the Hell-Volhard-Zelinsky reaction. ucalgary.ca The α-bromo acid is then treated with an excess of ammonia (B1221849), which acts as a nucleophile and displaces the bromide ion in an Sₙ2 reaction to form the α-amino acid. ucalgary.caaklectures.comyoutube.com Using a large excess of ammonia is necessary to neutralize the hydrogen bromide byproduct and to minimize the formation of secondary and tertiary amine side products. youtube.com Once the α-aminobutyric acid is formed and purified, it can be converted to its benzyl ester via the direct esterification methods described previously.
Hydantoin (B18101) Synthesis and Subsequent Hydrolysis for α-Aminobutyric Acid Precursors
The Bucherer-Bergs reaction provides an efficient pathway to α-amino acids through a hydantoin intermediate. nih.govresearchgate.net This multicomponent reaction starts with an aldehyde or ketone, potassium cyanide, and ammonium (B1175870) carbonate. wikipedia.org For α-aminobutyric acid, the starting material is propanal. The reaction proceeds through the formation of an aminonitrile, which then cyclizes in the presence of carbon dioxide (from ammonium carbonate) to form 5-ethylhydantoin. wikipedia.orgalfa-chemistry.com This hydantoin is a stable intermediate that can be isolated. Subsequent hydrolysis of the hydantoin ring, typically under acidic or basic conditions, yields the desired α-aminobutyric acid. nih.govalfa-chemistry.com The amino acid is then esterified with benzyl alcohol to yield the final product. Hydantoins are valuable precursors as they can be used in the chemical or enzymatic synthesis of nonnatural α-amino acids. encyclopedia.pub
Reductive Amination Strategies for α-Amino Acid Derivatives
Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of amino acid synthesis, this involves the conversion of an α-keto acid into an α-amino acid. pearson.com The precursor for α-aminobutyric acid is α-ketobutyric acid. This keto acid reacts with ammonia to form an intermediate imine, which is then reduced in situ to the amine. wikipedia.org This reduction can be achieved using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation. wikipedia.org Enzymes, specifically amino acid dehydrogenases, can also catalyze this transformation with high stereospecificity. wpmucdn.comresearchgate.net
A related classical method is the Strecker synthesis, which is one of the most fundamental methods for preparing α-amino acids. news-medical.netmasterorganicchemistry.com This reaction begins with an aldehyde (propanal for this case), ammonia, and cyanide. wikipedia.org These components react to form an α-aminonitrile. masterorganicchemistry.comck12.org The final step is the hydrolysis of the nitrile functional group to a carboxylic acid, which yields α-aminobutyric acid. masterorganicchemistry.comwikipedia.org Following the synthesis of the amino acid by either of these methods, benzylation is carried out to obtain Benzyl α-aminobutyrate.
| Precursor Method | Key Precursor(s) | Intermediate(s) | Reagents |
| From α-Halo Acid | α-Bromobutanoic acid | α-Aminobutyric acid | 1. Excess NH₃2. Benzyl alcohol, Acid catalyst |
| Hydantoin Synthesis | Propanal | 5-Ethylhydantoin | 1. KCN, (NH₄)₂CO₃2. Acid/Base (hydrolysis)3. Benzyl alcohol, Acid catalyst |
| Reductive Amination | α-Ketobutyric acid | Imine | 1. NH₃, Reducing agent (e.g., NaBH₃CN)2. Benzyl alcohol, Acid catalyst |
| Strecker Synthesis | Propanal | α-Aminonitrile | 1. NH₃, KCN2. H₃O⁺ (hydrolysis)3. Benzyl alcohol, Acid catalyst |
Homologation of α-Amino Acids to Access α-Aminobutyrate Structures
The synthesis of α-aminobutyrate structures can be effectively achieved through the homologation of α-amino acids, a process that extends the carbon chain by one methylene (B1212753) unit. A prominent method for this transformation is the Arndt-Eistert reaction. wikipedia.orgorganic-chemistry.org This reaction sequence allows for the conversion of an α-amino acid, such as alanine, into its corresponding β-amino acid, which in this case would be a derivative of α-aminobutyric acid.
The Arndt-Eistert homologation commences with the activation of the carboxylic acid of an N-protected α-amino acid, typically by converting it into an acid chloride. wikipedia.orglibretexts.org This activated species then reacts with diazomethane (B1218177) to form a diazoketone intermediate. libretexts.orgnrochemistry.com The crucial step of the sequence is the Wolff rearrangement of the diazoketone, which is catalyzed by a metal catalyst, commonly silver oxide (Ag₂O) or silver benzoate. libretexts.orgnrochemistry.com This rearrangement proceeds with the retention of stereochemistry at the α-carbon and generates a ketene (B1206846) intermediate. libretexts.org Finally, the ketene is trapped by a nucleophile. If the nucleophile is water, the homologous carboxylic acid is formed. However, for the synthesis of benzyl α-aminobutyrate, benzyl alcohol would be used to trap the ketene, yielding the desired benzyl ester directly.
A modified procedure, known as the Newman-Beal modification, involves the inclusion of triethylamine (B128534) in the diazomethane solution to scavenge the HCl generated during the formation of the diazoketone, thus preventing the formation of α-chloromethylketone side-products. wikipedia.org Due to the hazardous nature of diazomethane, safer alternatives such as trimethylsilyldiazomethane (B103560) have been developed. libretexts.org
The Arndt-Eistert reaction is a valuable tool for accessing β-amino acids and their esters from readily available α-amino acids, providing a reliable method for the synthesis of α-aminobutyrate structures. wikipedia.orgorganic-chemistry.org
Stereoselective and Asymmetric Synthesis of Benzyl α-Aminobutyrate
The demand for enantiomerically pure α-amino acids and their derivatives, including benzyl α-aminobutyrate, has driven the development of various stereoselective and asymmetric synthetic strategies. These methods are crucial for applications in pharmaceuticals and other areas where specific stereoisomers are required.
Enzymatic Resolution and Biocatalytic Pathways for Enantiomerically Pure α-Amino Acid Benzyl Esters
Biocatalysis offers a powerful and environmentally benign approach to obtaining enantiomerically pure compounds. Enzymes, with their inherent chirality and high selectivity, can be employed to resolve racemic mixtures or to synthesize a specific stereoisomer directly.
Enzyme-catalyzed esterification is a widely used method for the kinetic resolution of racemic carboxylic acids or alcohols. In the context of benzyl α-aminobutyrate, a lipase (B570770) can be used to selectively catalyze the esterification of one enantiomer of α-aminobutyric acid with benzyl alcohol, leaving the other enantiomer unreacted.
Lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, are commonly employed for these transformations. nsf.govmdpi.com The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester synthesis. nih.gov The choice of solvent can significantly impact the enzyme's activity and enantioselectivity. The process results in the formation of one enantiomer of benzyl α-aminobutyrate, while the unreacted α-aminobutyric acid enantiomer can be recovered. The efficiency of this kinetic resolution is determined by the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are indicative of a highly selective and efficient resolution.
Table 1: Lipase-Catalyzed Esterification for Kinetic Resolution
| Enzyme | Acyl Donor | Alcohol | Solvent | Key Findings |
| Candida antarctica Lipase B (Novozym 435) | Racemic α-aminobutyric acid | Benzyl alcohol | Hexane (B92381) | High conversion and enantioselectivity for the (R)-ester. mdpi.com |
| Rhizomucor miehei Lipase | Racemic α-aminobutyric acid | Benzyl alcohol | Toluene | Selective esterification of one enantiomer, allowing for separation. nsf.gov |
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.govmdpi.com This enzymatic reaction can be employed for the asymmetric synthesis of α-amino acids and their derivatives with high enantiomeric excess.
For the synthesis of L-benzyl α-aminobutyrate, an ω-transaminase can be utilized to catalyze the amination of 2-oxobutyric acid using an appropriate amino donor, such as benzylamine (B48309). nih.gov The reaction produces L-2-aminobutyric acid, which can then be esterified to yield the benzyl ester. A significant advantage of using transaminases is the potential for achieving near-perfect enantioselectivity (>99% ee). nih.gov
A challenge in transaminase-catalyzed reactions can be product inhibition. For instance, the benzaldehyde (B42025) formed when benzylamine is used as the amino donor can inhibit the enzyme. nih.gov This issue can be addressed by using a biphasic reaction system where the inhibitory byproduct is continuously removed into an organic phase. nih.gov
Table 2: Transaminase-Catalyzed Asymmetric Synthesis
| Enzyme | Substrate | Amino Donor | Key Findings |
| ω-Transaminase (Vibrio fluvialis JS17) | 2-Oxobutyric acid | Benzylamine | Synthesis of L-2-aminobutyric acid with >99% ee. nih.gov |
| Transaminase from Mesorhizobium sp. | 2-Oxobutyric acid | Alanine | High activity towards β-amino acids. nih.gov |
Kinetic resolution can also be achieved through the enantioselective hydrolysis of a racemic ester. In this approach, racemic benzyl α-aminobutyrate is treated with a hydrolase, such as a lipase or a protease, in an aqueous medium. The enzyme selectively hydrolyzes one of the ester enantiomers to the corresponding carboxylic acid, leaving the other enantiomer of the benzyl ester intact.
For example, a lipase could preferentially hydrolyze (R)-benzyl α-aminobutyrate to (R)-α-aminobutyric acid, leaving behind enantiomerically enriched (S)-benzyl α-aminobutyrate. nih.gov The success of this method relies on the ability to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the recovered ester and the produced acid. scielo.br The separation of the remaining ester from the hydrolyzed acid is typically straightforward due to their different physical properties.
Table 3: Enzymatic Hydrolysis for Kinetic Resolution
| Enzyme | Substrate | Key Findings |
| Candida rugosa Lipase | Racemic Naproxen methyl ester | E-value of 174.2, demonstrating high enantioselectivity. nih.gov |
| Pseudomonas cepacia Lipase | Racemic Naphthofurandione | >99% ee for both alcohol and acetate (B1210297) with E > 200. nih.gov |
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.
For the asymmetric synthesis of benzyl α-aminobutyrate, a common strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, attached to a glycine (B1666218) enolate equivalent. researchgate.net The chiral auxiliary creates a sterically biased environment, directing the alkylation of the enolate from a specific face.
In a typical procedure, the chiral auxiliary is first acylated with an appropriate glycine derivative. Deprotonation with a strong base generates a chiral enolate, which is then reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to introduce the ethyl side chain of the α-aminobutyrate structure. The diastereoselectivity of this alkylation step is generally high due to the steric influence of the chiral auxiliary. Finally, the auxiliary is cleaved under mild conditions, and the resulting α-aminobutyric acid can be esterified with benzyl alcohol to afford the target compound.
Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, reliable removal. |
| Pseudoephedrine | Asymmetric alkylation | Inexpensive, readily available, high diastereoselectivity. researchgate.net |
| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones | High enantioselectivity. |
Application of Chiral Schiff Base Complexes
A prominent strategy for the asymmetric synthesis of α-amino acids, which is applicable to the preparation of Benzyl α-aminobutyrate, involves the use of chiral nickel(II) Schiff base complexes derived from glycine. This method, pioneered by Belokon and others, utilizes a chiral ligand, typically derived from an amino acid like (S)-proline, to create a square-planar nickel(II) complex with a glycine Schiff base. researchgate.netnih.gov The acidity of the α-protons of the glycine moiety is enhanced by the complex, facilitating deprotonation to form a nucleophilic enolate.
This enolate can then be alkylated with an electrophile. For the synthesis of Benzyl α-aminobutyrate, the appropriate electrophile would be an ethyl halide, such as ethyl bromide or ethyl iodide. The chiral environment created by the ligand directs the approach of the electrophile, leading to a diastereoselective alkylation. Subsequent hydrolysis of the resulting complex yields the desired α-amino acid ester, in this case, Benzyl α-aminobutyrate, with a high degree of enantiomeric excess. The chiral auxiliary can often be recovered and reused. nih.gov
The general scheme for this approach is as follows:
Formation of the chiral nickel(II) complex of the Schiff base of glycine.
Deprotonation of the glycine α-carbon with a suitable base.
Alkylation of the resulting enolate with an ethyl halide.
Hydrolysis of the alkylated complex to release Benzyl α-aminobutyrate.
This methodology has been successfully applied to the synthesis of a wide variety of α-amino acids, and its adaptation for the synthesis of Benzyl α-aminobutyrate is a logical extension of its established utility. researchgate.netnih.gov
| Parameter | Description |
| Chiral Auxiliary | Typically derived from (S)-proline |
| Metal | Nickel(II) |
| Starting Material | Glycine |
| Alkylating Agent | Ethyl halide (e.g., ethyl bromide) |
| Key Intermediate | Chiral nickel(II)-stabilized enolate |
| Product | Enantiomerically enriched Benzyl α-aminobutyrate |
Bislactim Ether Methodologies for α-Amino Acid Benzyl Esters
The bislactim ether method, developed by Schöllkopf, is a powerful tool for the asymmetric synthesis of α-amino acids and their esters. researchgate.netorgsyn.org This approach utilizes a chiral auxiliary, typically derived from the cyclization of L-valine and glycine to form a diketopiperazine. This is then converted to its bislactim ether. nih.gov
For the synthesis of Benzyl α-aminobutyrate, the bisbenzyl bislactim ether of cyclo(-L-Val-Gly-) would be the key intermediate. researchgate.net Deprotonation of the prochiral carbon of the glycine unit with a strong base, such as n-butyllithium, generates a carbanion. The steric hindrance from the isopropyl group of the valine auxiliary effectively shields one face of the carbanion, directing the incoming electrophile to the opposite face. orgsyn.org
Alkylation of this carbanion with an ethyl halide would introduce the desired ethyl side chain. Subsequent acidic hydrolysis cleaves the bislactim ether, yielding the benzyl ester of the newly formed α-amino acid, in this case, D-α-aminobutyrate benzyl ester, with a high enantiomeric excess, typically greater than 95%. researchgate.netorgsyn.org The use of D-valine as the chiral auxiliary would analogously lead to the L-enantiomer.
| Parameter | Description |
| Chiral Auxiliary | Bislactim ether of cyclo(-L-Val-Gly-) |
| Base | Strong base (e.g., n-butyllithium) |
| Alkylating Agent | Ethyl halide |
| Key Feature | Steric shielding by the valine isopropyl group |
| Product | Enantiomerically pure D- or L-Benzyl α-aminobutyrate |
Catalytic Asymmetric Approaches for α-Amino Acid Benzylation
While direct benzylation of α-amino acids at the α-carbon is a distinct transformation from the synthesis of the benzyl ester, the principles of catalytic asymmetric synthesis are highly relevant for creating the chiral center of Benzyl α-aminobutyrate. These methods focus on the enantioselective formation of the C-C bond at the α-position.
Organocatalytic Strategies
Organocatalysis offers a metal-free approach to the asymmetric synthesis of α-amino acid derivatives. Chiral organocatalysts, such as cinchona alkaloid derivatives, can be employed in phase-transfer catalytic alkylations of glycine Schiff base esters. For the synthesis of Benzyl α-aminobutyrate, a glycine benzyl ester Schiff base, for instance, with benzophenone, could be alkylated with an ethyl halide under basic conditions in the presence of a chiral phase-transfer catalyst. The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, guiding the enantioselective addition of the ethyl group. Subsequent hydrolysis of the Schiff base would yield the desired enantiomer of Benzyl α-aminobutyrate.
Transition Metal-Catalyzed Enantioselective Transformations
Transition metal catalysis provides a versatile platform for the enantioselective synthesis of α-amino acids. While the previously discussed stoichiometric use of nickel in Schiff base complexes is one approach, catalytic methods are also being developed. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method. A related approach, the catalytic asymmetric benzylation of N-unprotected amino acid esters, has been developed using a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid. google.com While this method focuses on introducing a benzyl group at the α-position, the underlying principles of generating a chiral enolate and controlling its reaction trajectory are applicable to the synthesis of Benzyl α-aminobutyrate.
Photoredox Catalysis in Stereoselective α-Amino Acid Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. This methodology has been applied to the stereoselective synthesis of unnatural α-amino acids. A protocol involving the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed. google.com In this approach, a radical precursor, such as a carboxylic acid, is decarboxylated to generate a carbon-centered radical. This radical then adds to the chiral N-sulfinyl imine. For the synthesis of Benzyl α-aminobutyrate, propionic acid could serve as the precursor to the ethyl radical. The stereoselectivity is controlled by the chiral sulfinyl group. Subsequent transformation of the resulting product would yield the target compound.
Novel Synthetic Routes and Methodological Advancements
Research into the synthesis of unnatural α-amino acids is a dynamic field, with new methodologies continually being developed. While specific novel routes for Benzyl α-aminobutyrate are not extensively reported, advancements in areas such as enzymatic synthesis and late-stage functionalization hold promise.
Enzymatic approaches, for instance, offer high selectivity and mild reaction conditions. Transaminases could potentially be engineered to asymmetrically synthesize α-aminobutyric acid, which could then be esterified to the benzyl ester. Alternatively, enzymatic esterification or transesterification could be explored for the direct synthesis of Benzyl α-aminobutyrate from α-aminobutyric acid.
One-Pot Synthesis Strategies for Amino Acid Derivatives
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of reduced waste, lower costs, and improved time efficiency. In the context of amino acid derivatives, one-pot procedures are highly desirable for the synthesis of benzyl esters. A common and straightforward method for preparing enantiomerically pure L- or D-amino acid benzyl esters is the Fischer-Speier esterification. This reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid, and a solvent that allows for the azeotropic removal of water to drive the reaction to completion. nih.govunimi.itresearchgate.net While historically, hazardous solvents like benzene and carbon tetrachloride were used, recent advancements have focused on greener alternatives. nih.govunimi.it For instance, cyclohexane (B81311) has been successfully employed as a water-azeotroping solvent, and ethyl acetate can be used for the precipitation of the resulting tosylate salt, thus avoiding the use of more hazardous chemicals. nih.govunimi.it
Another one-pot strategy involves the tandem reduction-olefination of N-protected α-amino esters. beilstein-journals.org This process circumvents the isolation of often unstable intermediate aldehydes. The sequential reduction with a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by the in-situ addition of an organophosphorus reagent, yields the corresponding allylic amines. beilstein-journals.org This methodology has been shown to be compatible with various protecting groups and can even be applied to amino acid derivatives containing free hydroxyl groups. beilstein-journals.org
The development of one-pot oxidative amidation reactions also presents a viable route to related amide structures. For example, the reaction of aldehydes and amines in the presence of a suitable catalyst can efficiently produce amides. nih.gov While not a direct synthesis of the ester, this highlights the trend towards streamlined, multi-component reactions in the synthesis of amino acid derivatives.
Table 1: Comparison of Solvents in One-Pot Fischer-Speier Esterification
| Solvent | Role | Advantages | Disadvantages |
| Benzene | Azeotropic removal of water | Effective azeotrope formation | Highly hazardous and carcinogenic |
| Carbon Tetrachloride | Azeotropic removal of water | Effective azeotrope formation | Highly hazardous and ozone-depleting |
| Toluene | Azeotropic removal of water | Less hazardous than benzene | Can lead to racemization of the amino acid ester |
| Cyclohexane | Azeotropic removal of water | Non-hazardous, effective azeotrope formation | May require longer reaction times than benzene |
Alternative Allyl Ether Transformations to α-Amino Acids
An alternative and innovative approach to the synthesis of α-amino acids involves the transformation of allyl ethers. This methodology provides a different retrosynthetic disconnection and can be particularly useful for accessing specific target molecules. A notable example is a three-step sequence that converts allyl ethers into protected α-amino acids. nih.gov The key intermediate in this synthesis is an allylic amine, which is prepared by reacting the allyl ether with chlorosulfonyl isocyanate. nih.gov This strategy has been successfully applied to the synthesis of protected α-phenylglycine and phenylalanine derivatives. nih.gov
The versatility of the allyl group is further highlighted in its use as a protecting group for hydroxyl functionalities, which can be introduced via allyl bromide in the presence of a base. ias.ac.in The subsequent transformation of these allyl ethers into the desired amino acid derivatives can be achieved through various synthetic manipulations. Furthermore, the asymmetric synthesis of α-allyl-α-aryl α-amino acids has been accomplished through a tandem N-alkylation/π-allylation of α-iminoesters. acs.orgacs.org This method allows for the construction of complex and enantioenriched α-amino acid derivatives in a single step from commercially available starting materials. acs.org The resulting α-allyl group can then be further functionalized, for instance, through ring-closing metathesis to generate cyclic α-amino acid derivatives. acs.orgacs.org
Aza-Pudovik Reaction in α-Amino Phosphonate Synthesis (Relevant for α-amino functionality incorporation)
The aza-Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an imine, is a powerful tool for the synthesis of α-aminophosphonates. nih.govnih.gov These compounds are structural analogs of α-amino acids and exhibit a range of biological activities. researchgate.net The relevance of this reaction to the synthesis of α-amino acid derivatives lies in its efficient incorporation of the α-amino functionality. The imine substrate, which can be generated from an aldehyde and a primary amine, effectively serves as a precursor to the α-amino carbon. nih.govresearchgate.net
The reaction can be catalyzed by various species, including tetramethylguanidine, or in some cases, can proceed under catalyst- and solvent-free conditions, particularly with microwave assistance. nih.govsciforum.net The development of enantioselective aza-Pudovik reactions, often employing chiral catalysts such as cinchona-based phase transfer catalysts or SPINOL-based phosphoric acids, has enabled the synthesis of optically active α-aminophosphonates with high enantiomeric excess. nih.gov This stereocontrol is crucial for the development of chiral α-amino acid derivatives. The aza-Pudovik reaction, therefore, represents a valuable method for the construction of the core α-amino functional group found in benzyl α-aminobutyrate and related structures.
Developments in Protecting Group Chemistry for α-Amino Acid Benzyl Esters
The use of protecting groups is fundamental in the synthesis of α-amino acid derivatives to prevent unwanted side reactions and to direct the reactivity of specific functional groups. springernature.comorganic-chemistry.org The selection of an appropriate protecting group strategy is critical for the successful synthesis of complex molecules like peptides. springernature.com
The temporary protection of the α-amino group is a key step in peptide synthesis. biosynth.com Several protecting groups have become standard in this field, each with its own unique cleavage conditions, allowing for selective deprotection.
Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group, typically removed using a solution of piperidine (B6355638) in an organic solvent. wikipedia.orgresearchgate.net Its widespread use is due to the mild deprotection conditions, which are compatible with a wide range of other protecting groups. researchgate.net
tert-Butoxycarbonyl (Boc): The Boc group is an acid-labile protecting group, commonly cleaved with acids such as trifluoroacetic acid (TFA). organic-chemistry.orgbiosynth.com The Boc/benzyl (Bn) protection strategy is a classic approach in peptide synthesis, where the Boc group on the N-terminus and benzyl-based side-chain protecting groups are removed simultaneously with a strong acid. biosynth.com
Benzyloxycarbonyl (Z or Cbz): The Z group is a versatile protecting group that can be removed by hydrogenolysis, strong acids, or strong bases. organic-chemistry.orgwikipedia.org Its stability under a variety of conditions makes it a valuable tool in organic synthesis.
Orthogonal protecting group strategies are essential for the synthesis of complex molecules where multiple functional groups require protection. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by employing different cleavage conditions. organic-chemistry.org For example, in the synthesis of a complex amino acid derivative, the α-amino group might be protected with an Fmoc group (base-labile), the carboxylic acid as a benzyl ester (removable by hydrogenolysis), and a side-chain functional group with a Boc group (acid-labile). wikipedia.org This allows for the sequential deprotection and modification of each functional group without affecting the others.
The combination of Fmoc for N-α protection and tert-butyl (tBu) based side-chain protection is a widely used orthogonal strategy in solid-phase peptide synthesis. biosynth.comresearchgate.net The Fmoc group is removed with a base, while the tBu groups are cleaved with acid. researchgate.net Similarly, the use of allyl-based protecting groups, which can be removed under neutral conditions with a palladium catalyst, adds another layer of orthogonality to the synthetic chemist's toolbox. springernature.com The development of novel protecting groups and orthogonal strategies continues to be an active area of research, enabling the synthesis of increasingly complex and functionalized amino acid derivatives. nih.gov
Table 2: Common N-α Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Conditions |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) |
| tert-Butoxycarbonyl | Boc | Acid (e.g., trifluoroacetic acid) |
| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis, strong acid, or strong base |
Chemical Transformations and Derivatization Strategies of Benzyl α Aminobutyrate
Reactions at the α-Amino Group
The primary amine of benzyl (B1604629) α-aminobutyrate is a nucleophilic center that readily participates in several fundamental organic reactions.
The formation of an amide bond via acylation of the α-amino group is a cornerstone of peptide synthesis. This transformation is typically achieved by reacting benzyl α-aminobutyrate with a carboxylic acid or its activated derivative. Common activating reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the coupling by converting the carboxylic acid's hydroxyl group into a better leaving group. google.comluxembourg-bio.com Additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often employed to suppress side reactions and reduce the risk of racemization at the chiral center. luxembourg-bio.com The reaction conditions for acylation can vary, with temperatures ranging from -5°C to 50°C, and the acylating agent may be used in stoichiometric amounts or in excess. google.com
Enzymatic methods also provide a green and highly selective alternative for amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CalB), and esterases, like pig liver esterase (PLE), can catalyze the aminolysis of esters to form amides. nih.govnih.gov These biocatalytic approaches often exhibit high enantioselectivity. nih.gov
| Acylating Agent/Method | Coupling Reagent/Catalyst | Key Features |
| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | Widely used method for peptide synthesis. luxembourg-bio.com |
| Carboxylic Acid | DCC with HOBt additive | Reduces side reactions and minimizes racemization. luxembourg-bio.com |
| Esters | Lipases (e.g., CalB), Esterases (e.g., PLE) | Enzymatic, highly selective, and environmentally friendly. nih.govnih.gov |
| Electron Deficient Amines | Acyl Fluorides (in situ) | Effective for sterically hindered substrates. rsc.org |
The nitrogen atom of the α-amino group can be functionalized through alkylation and arylation reactions. Reductive alkylation, a common method for N-alkylation, involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. nih.gov This method is advantageous as it avoids over-alkylation, a common issue with direct alkylation using alkyl halides. masterorganicchemistry.com
N-arylation of amino acid esters, including benzyl esters, can be accomplished using transition metal-catalyzed cross-coupling reactions. nih.gov For instance, a general method for the N-arylation of amino acid esters with aryl triflates has been developed using a palladium catalyst with a specific phosphine (B1218219) ligand (t-BuBrettPhos). nih.govresearchgate.net This method is notable for its mild reaction conditions, which help to minimize racemization of the stereocenter. nih.gov
| Reaction Type | Reagents/Catalysts | Key Features |
| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Controlled N-alkylation, avoids over-alkylation. nih.govmasterorganicchemistry.com |
| N-Arylation | Aryl Triflates, Palladium Catalyst (t-BuBrettPhos Pd G3/G4) | Mild conditions, minimal racemization. nih.govresearchgate.net |
| Alkylation | 1-bromo-2-fluoroalkanes, Base (LDA or phase transfer catalyst) | Used for the synthesis of γ-fluoro-α-amino acids. nih.gov |
| Alkylation | Visible light photoredox catalysis | Enables α-alkylation of N-diphenylphosphinoyl ketimines. rsc.org |
The reaction of benzyl α-aminobutyrate with aldehydes or ketones leads to the formation of an imine, also known as a Schiff base. masterorganicchemistry.comoperachem.com This reversible reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comoperachem.com The resulting imine is a versatile intermediate. For instance, the C=N double bond of the imine can be reduced to an amine, a key step in reductive amination. masterorganicchemistry.com Imines can also be hydrolyzed back to the parent amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com Furthermore, imines derived from α-amino esters can act as nucleophiles in reactions such as aldol-type additions or as electrophiles after conversion to an iminium ion.
| Reactant | Catalyst/Conditions | Product/Intermediate | Subsequent Reactions |
| Aldehyde or Ketone | Acid catalysis, water removal | Imine (Schiff Base) | Reduction (to amine), Hydrolysis (to amine and carbonyl), Nucleophilic addition |
| Primary Amine | Mildly acidic pH (4-5) | Imine | Reduction with NaBH₃CN to form a substituted amine. masterorganicchemistry.com |
| Aldehyde/Ketone | Base catalysis (e.g., K₂CO₃) | Imine | Can be an alternative to acid catalysis. operachem.com |
Reactions at the Benzyl Ester Moiety
The benzyl ester group serves as a carboxyl protecting group that can be selectively removed or transformed under specific conditions.
The removal of the benzyl group to unveil the carboxylic acid is a crucial step in many synthetic sequences. A common and mild method for debenzylation is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate. researchgate.net This method is generally clean and efficient.
Alternatively, Lewis acids such as tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters. dal.ca This method is advantageous when other functional groups sensitive to hydrogenolysis, such as benzyl ethers or certain nitrogen protecting groups, are present in the molecule. dal.ca Other reagents, including trifluoroacetic acid (TFA), have also been used for the cleavage of benzyl esters, particularly in the context of peptide synthesis. nih.gov
| Reagent/Catalyst | Conditions | Key Features |
| H₂, Pd/C | Hydrogenolysis | Common, mild, and efficient method. organic-chemistry.org |
| Ammonium Formate, Pd/C | Catalytic Transfer Hydrogenation | Alternative hydrogen source for hydrogenolysis. researchgate.net |
| SnCl₄ | Lewis Acid Catalysis | Selective cleavage in the presence of other sensitive groups. dal.ca |
| Trifluoroacetic Acid (TFA) | Strong Acid | Often used in peptide synthesis for deprotection. nih.gov |
| Bis(tributyltin) oxide | Aprotic solvents | Efficient and chemoselective cleavage. rsc.org |
Transesterification is the process of exchanging the benzyl group of the ester with another alcohol. This reaction can be catalyzed by acids, bases, or enzymes. While less common for benzyl esters compared to simpler alkyl esters, it can be a useful transformation. For example, lipase-catalyzed transesterification has been employed in the kinetic resolution of racemic amino esters. nih.gov In some cases, transesterification can be an undesired side reaction, for instance, when using an alcohol as a solvent in other transformations. rsc.org
| Catalyst | Reaction Conditions | Application |
| Lipase | Non-aqueous media | Kinetic resolution of racemic amino esters. nih.gov |
| Acid or Base | Varies | General method for ester exchange. |
Derivatization for Enhanced Reactivity and Specific Functionality
The inherent chemical structure of Benzyl α-aminobutyrate, possessing both a primary amine and a carboxylic acid ester, makes it amenable to a wide array of derivatization strategies. These modifications are crucial for enhancing its detectability in analytical applications, improving its stability for detailed spectroscopic analysis, and tailoring its reactivity for use as a versatile building block in organic synthesis.
Pre-column and Post-column Derivatization for Analytical Applications
In analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is often essential for amino acids and their esters which may lack a strong chromophore or fluorophore for sensitive detection. jasco-global.com This process can be performed either before the sample is introduced into the chromatographic column (pre-column) or after separation (post-column). fujifilm.comactascientific.com
Pre-column derivatization offers advantages such as lower reagent consumption and the flexibility to choose from a wider variety of reagents to achieve high sensitivity. jasco-global.comfujifilm.com Post-column derivatization, while sometimes requiring more complex instrumentation, provides excellent quantitation and reproducibility because the derivatization reaction occurs after the analyte has been separated from potentially interfering matrix components. fujifilm.comactascientific.com
Common derivatizing agents for amino groups include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl-chloroformate (FMOC), and dansyl chloride. actascientific.comactascientific.com For instance, OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, significantly enhancing detection limits. mdpi.comnih.gov Similarly, FMOC-Cl reacts with both primary and secondary amines to yield stable, fluorescent adducts. actascientific.commdpi.com Benzoyl chloride is another reagent used to derivatize primary and secondary amines, creating benzoylated products that can be detected by UV absorbance. researchgate.netnih.gov
To overcome the low UV absorbance and lack of native fluorescence of amino acids like Benzyl α-aminobutyrate, chromophoric and fluorophoric tags are introduced into the molecule. jasco-global.com This chemical tagging dramatically increases the sensitivity of detection in analytical techniques.
Chromophoric tags are molecules that absorb light strongly in the ultraviolet-visible (UV-Vis) region. Reagents like benzoyl chloride introduce a benzoyl group, which has a strong UV absorbance, allowing for detection using standard UV detectors in HPLC. researchgate.netnih.gov
Fluorophoric tags are molecules that absorb light at one wavelength and emit it at a longer wavelength (fluorescence), which allows for highly sensitive and selective detection. google.com Commonly used fluorophores for labeling amino groups include:
Dansyl chloride: Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. actascientific.com
Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone derivatives. actascientific.comscience.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl): Attaches a highly fluorescent fluorenylmethoxycarbonyl group to amines. actascientific.commdpi.com
o-Phthalaldehyde (OPA): In the presence of a thiol like 2-mercaptoethanol (B42355) or N-acetylcysteine, OPA reacts with primary amines to yield intensely fluorescent isoindole derivatives. actascientific.comresearchgate.net
Coumarins and Rhodamines: These are classes of dyes that can be functionalized, for example as N-hydroxysuccinimide (NHS) esters, to react with amino groups, forming stable and highly fluorescent derivatives. bachem.comresearchgate.net
The choice of tagging reagent depends on the specific analytical requirements, such as the desired sensitivity, the type of detector available, and the nature of the sample matrix. fujifilm.com
Table 1: Common Derivatization Reagents for Analytical Applications
| Derivatization Reagent | Target Functional Group | Detection Method | Application Type |
| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence, UV | Pre- and Post-column |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | Pre-column |
| Dansyl chloride | Primary & Secondary Amines | Fluorescence | Pre-column |
| Benzoyl chloride | Primary & Secondary Amines | UV Absorbance | Pre-column |
| Fluorescamine | Primary Amine | Fluorescence | Post-column |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Primary & Secondary Amines | Fluorescence | Pre-column |
In reversed-phase high-performance liquid chromatography (RP-HPLC), which is a predominant separation technique, very polar or hydrophilic compounds can have poor retention on the nonpolar stationary phase, leading to elution near the solvent front and inadequate separation. nih.govresearchgate.net Benzyl α-aminobutyrate, while containing a benzyl group, can still exhibit limited retention under certain conditions, especially if it is part of a larger, more polar molecule or mixture.
Benzoyl chloride serves as a dual-purpose reagent in this context. Not only does it provide a chromophore for UV detection, but the introduction of the hydrophobic benzoyl group also significantly increases the retention of derivatized analytes on RP-HPLC columns. nih.govnih.gov This increased retention allows for better separation from other sample components and the use of more effective gradient elution profiles. nih.gov Similarly, other hydrophobic derivatizing agents can be employed to modulate the chromatographic behavior of Benzyl α-aminobutyrate, ensuring optimal separation and analysis. researchgate.net
Formation of Stable Derivatives for Spectroscopic Characterization
For unambiguous structure elucidation and characterization using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), it is often beneficial to convert Benzyl α-aminobutyrate into a more stable or more readily analyzable derivative.
In Mass Spectrometry , derivatization can improve ionization efficiency and control fragmentation patterns. nih.govresearchgate.net Reagents like benzoyl chloride are used to create stable, benzoylated derivatives that are easily ionized and often produce a characteristic benzoyl cation (m/z 105) upon fragmentation, which can be used for identification and quantification. nih.gov The use of stable isotope-labeled derivatizing agents, such as ¹³C-benzoyl chloride, allows for the creation of internal standards for precise quantification in complex biological matrices. nih.gov
For NMR spectroscopy , derivatization can be used to resolve signal overlap or to introduce specific nuclei (e.g., ¹⁹F) for specialized NMR studies. For instance, reacting Benzyl α-aminobutyrate with a reagent like trifluoroacetic anhydride (B1165640) would yield an N-trifluoroacetyl derivative. nih.govresearchgate.net The presence of the trifluoromethyl (CF₃) group provides a distinct signal in ¹⁹F NMR spectra, which can be a powerful tool for confirming the presence and purity of the derivatized compound, free from the complex proton signals of the original molecule. nih.gov
Table 2: Derivatization for Spectroscopic Characterization
| Spectroscopic Method | Derivatization Goal | Example Reagent | Resulting Derivative Feature |
| Mass Spectrometry (MS) | Improve ionization, stable fragmentation, quantification | Benzoyl chloride | Stable benzoylated product, characteristic fragment ions. nih.gov |
| Mass Spectrometry (MS) | Create internal standards for quantification | ¹³C-Benzoyl chloride | Isotope-labeled derivative for accurate measurement. nih.gov |
| NMR Spectroscopy | Introduce a sensitive nucleus for specific analysis | Trifluoroacetic anhydride | Introduces a ¹⁹F NMR-active trifluoromethyl group. nih.gov |
| NMR Spectroscopy | Resolve signal overlap, confirm structure | Acetic anhydride | Forms a stable N-acetyl derivative with shifted signals. |
Chemoselective Modifications for Building Block Applications
The true synthetic versatility of Benzyl α-aminobutyrate is realized through chemoselective modifications of its functional groups, allowing it to serve as a valuable building block for more complex molecules like peptides, peptidomimetics, and other biologically active compounds. nih.govbeilstein-journals.orguni-regensburg.de Chemoselectivity refers to the ability to react with one functional group in the presence of others. eurpepsoc.comresearchgate.net
The primary amine of Benzyl α-aminobutyrate can be selectively protected using standard protecting groups from peptide chemistry, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). nih.govscispace.com For example, reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) would yield N-Boc-Benzyl α-aminobutyrate. This protection strategy allows the carboxylate functionality (after de-esterification of the benzyl group) to be activated and coupled with another amino acid or amine without interference from its own amino group.
Conversely, the benzyl ester can be selectively removed via catalytic hydrogenation. This process, known as hydrogenolysis, cleaves the benzyl ester to reveal the free carboxylic acid while leaving the N-terminal amine and other functional groups intact (assuming they are not susceptible to reduction). researchgate.net This newly freed carboxylic acid can then participate in coupling reactions.
These chemoselective transformations are fundamental to incorporating the α-aminobutyrate scaffold into larger structures. By carefully choosing reaction conditions and protecting groups, chemists can dictate which part of the Benzyl α-aminobutyrate molecule reacts, enabling its use in the stepwise construction of complex target molecules. eurpepsoc.comnih.govnih.gov For instance, N-protected Benzyl α-aminobutyrate can be a precursor to β-amino-α-ketoacids, which are important intermediates in the synthesis of protease inhibitors. jst.go.jp
Applications in Complex Chemical Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of benzyl (B1604629) α-aminobutyrate makes it an excellent starting material in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This is crucial in medicinal chemistry and materials science, where the biological activity or material properties can be highly dependent on the three-dimensional arrangement of atoms.
Precursors for Non-Proteinogenic α-Amino Acids
Non-proteinogenic α-amino acids, which are not found in the standard genetic code, are of significant interest in drug discovery and peptidomimetic design due to their unique structural and functional properties. Benzyl α-aminobutyrate serves as a versatile precursor for the synthesis of various α,α-disubstituted and other non-proteinogenic amino acids. The ester group provides a handle for various chemical transformations, while the existing chiral center can direct the stereochemical outcome of subsequent reactions.
One common strategy involves the derivatization of the α-carbon. Through the use of appropriate protecting groups on the amine, the α-proton can be removed to form an enolate, which can then be reacted with a variety of electrophiles to introduce new side chains. The stereoselectivity of this alkylation can often be controlled by the choice of chiral auxiliary or catalyst, leading to the desired diastereomer. Subsequent deprotection of the benzyl ester and the amino group yields the target non-proteinogenic α-amino acid.
| Precursor | Synthetic Target | Key Transformation |
| N-Protected Benzyl α-aminobutyrate | α-Alkyl-α-aminobutyric acid | Diastereoselective α-alkylation |
| N-Protected Benzyl α-aminobutyrate | α-Aryl-α-aminobutyric acid | Palladium-catalyzed α-arylation |
| Benzyl α-aminobutyrate derivative | β-Hydroxy-α-amino acid | Aldol (B89426) addition |
Synthons for Conformationally Restricted Amino Acid Analogs
Conformationally restricted amino acid analogs are crucial for the design of peptides with enhanced stability, receptor selectivity, and bioavailability. By incorporating cyclic structures or bulky substituents, the conformational freedom of the peptide backbone is reduced, leading to more defined secondary structures. Benzyl α-aminobutyrate can be utilized as a synthon in the construction of such constrained analogs.
For instance, the ethyl group of the aminobutyrate side chain can be functionalized and used as a handle for intramolecular cyclization reactions. This can lead to the formation of various cyclic amino acid derivatives, such as those containing cyclopropane, cyclobutane, or larger rings. The benzyl ester provides a convenient protecting group during these transformations and can be selectively removed at a later stage. These cyclic amino acids can then be incorporated into peptide chains to induce specific turns or helical structures. lifechemicals.com
| Starting Material | Target Analog | Synthetic Strategy |
| Benzyl α-aminobutyrate derivative | Cyclopropyl amino acid | Intramolecular cyclopropanation |
| Benzyl α-aminobutyrate derivative | Piperidine-based amino acid | Ring-closing metathesis |
| Benzyl α-aminobutyrate derivative | Azetidine carboxylic acid | Intramolecular nucleophilic substitution |
Chiral Pool Applications Beyond Peptide Chemistry
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. mdpi.combaranlab.orgwikipedia.org α-Amino acids are a significant component of the chiral pool. mdpi.comresearchgate.net Benzyl α-aminobutyrate, derived from α-aminobutyric acid, extends the utility of this chiral pool beyond traditional peptide synthesis. researchgate.net
The chiral center of benzyl α-aminobutyrate can be transferred to non-peptidic target molecules, serving as a chiral template or auxiliary to control the stereochemistry of new stereocenters. wikipedia.orgnih.govnih.gov For example, the amino and ester functionalities can be transformed into other functional groups while retaining the original stereocenter. This allows for the synthesis of a wide range of chiral compounds, including alkaloids, polyketides, and other natural products, where the stereochemistry is critical for their biological activity.
Utilization in Peptide Synthesis
In addition to its role as a chiral building block for standalone complex molecules, benzyl α-aminobutyrate is also a valuable component in the direct synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) with Benzyl Ester Linkages
Solid-phase peptide synthesis, a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. core.ac.uk The use of a benzyl ester as a C-terminal protecting group is a well-established strategy in SPPS. When benzyl α-aminobutyrate is the C-terminal residue, its benzyl ester can serve as the initial point of attachment to certain types of resins or be incorporated as a protected amino acid in the growing peptide chain.
The benzyl ester linkage is known for its relative stability to the conditions used for the removal of common N-terminal protecting groups like Fmoc and Boc, while being cleavable under specific conditions at the end of the synthesis.
Compatability with Fmoc and Boc Strategies
The two most widely used strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, which differ primarily in the chemistry used for the deprotection of the N-terminal amino group. iris-biotech.deamericanpeptidesociety.org
Fmoc Strategy: The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent. nih.govluxembourg-bio.com The benzyl ester of benzyl α-aminobutyrate is generally stable to these basic conditions. biosynth.com At the completion of the peptide synthesis, the benzyl ester, along with other acid-labile side-chain protecting groups, can be cleaved from the peptide using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov
Boc Strategy: The Boc group is acid-labile and is removed at each cycle using a moderately strong acid, such as TFA. nih.govchempep.comseplite.com The benzyl ester of benzyl α-aminobutyrate exhibits a degree of stability to these conditions, although some premature cleavage can occur with repeated TFA treatments. chempep.com The final cleavage of the peptide from the resin and removal of the benzyl ester in the Boc strategy often requires a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com This difference in lability allows for the selective removal of the Boc group while the benzyl ester remains largely intact during the chain elongation steps. peptide.comresearchgate.net
| SPPS Strategy | N-terminal Protecting Group | N-terminal Deprotection Condition | Benzyl Ester Stability | Final Cleavage of Benzyl Ester |
| Fmoc | Fmoc | 20% Piperidine in DMF | Stable | Strong acid (e.g., TFA) |
| Boc | Boc | 25-50% TFA in DCM | Largely Stable | Very strong acid (e.g., HF, TFMSA) |
Resin-Based Peptide Elongation
In the realm of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of peptides, the use of protecting groups is paramount. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a well-established strategy where the temporary N-α-amino protecting group is Boc, and more permanent side-chain protection is often achieved using benzyl-based groups. nih.govmdpi.comnih.gov
Benzyl α-aminobutyrate, with its carboxyl group masked as a benzyl ester, can be utilized in SPPS. In this context, the benzyl ester acts as a protecting group for the C-terminus of the α-aminobutyric acid residue. While the primary application of benzyl groups in Boc-SPPS is for side-chain protection, the principle extends to the C-terminal carboxyl group of the initial amino acid anchored to the resin, especially in fragment condensation strategies. mdpi.comresearchgate.net The benzyl ester linkage is stable to the mildly acidic conditions required for the removal of the N-α-Boc group (typically with trifluoroacetic acid, TFA) during each cycle of peptide elongation. nih.govnih.gov However, it can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), at the end of the synthesis to release the final peptide from the resin. mdpi.com
A key advantage of the benzyl protecting group in this context is its role in preventing the uncontrolled polymerization of the amino acid. nih.govnih.gov By selectively protecting the carboxylic acid, the amino group of another protected amino acid can be coupled in a controlled, stepwise manner to the growing peptide chain attached to the solid support. cam.ac.uk An alternative approach in on-resin peptide ligation involves using a C-terminal benzyl ester as a stable precursor to a thioester, which is then used for ligation with another peptide fragment. nih.gov
Table 1: Protecting Groups in Resin-Based Peptide Synthesis
| Protecting Group | Abbreviation | Function | Removal Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Temporary N-α-amino protection | Mild acid (e.g., TFA) |
| Benzyl | Bzl | "Permanent" side-chain or C-terminal protection | Strong acid (e.g., HF) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Temporary N-α-amino protection | Mild base (e.g., piperidine) |
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis, the classical method for creating peptides, also relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. researchgate.netnih.gov In this approach, benzyl esters are commonly employed to protect the carboxylic acid functionality of amino acids, including α-aminobutyric acid. researchgate.net
The synthesis of a dipeptide, for instance, would involve protecting the amino group of one amino acid (e.g., with a Boc group) and the carboxylic acid of another (e.g., as a benzyl ester, forming Benzyl α-aminobutyrate). researchgate.net These two protected monomers can then be coupled using a coupling reagent. The benzyl ester is advantageous because it is stable under the conditions required for many coupling reactions and for the removal of common N-terminal protecting groups like Boc. researchgate.net
Once the peptide bond is formed, the benzyl group can be removed through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a mild method that typically does not affect other protecting groups or the newly formed peptide bond. researchgate.net This orthogonality allows for the selective deprotection and further elongation of the peptide chain. The Group-Assisted Purification (GAP) chemistry is a modern solution-phase method that has been used for the synthesis of dipeptides and tripeptides, where N-t-Boc amino acid benzyl esters are utilized as starting materials. buchler-gmbh.com
Synthesis of Oligopeptides and Peptidomimetics
The principles of using Benzyl α-aminobutyrate extend to the synthesis of more complex structures like oligopeptides and peptidomimetics. nih.govuni-konstanz.de Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones, which can lead to improved stability and bioavailability.
In the solution-phase synthesis of short α-/β-mixed peptides, which are a type of peptidomimetic, benzyl groups are used for the side-chain protection of amino acid residues like serine and tyrosine. nih.gov For example, N-Boc-O-benzyl-L-serine can be coupled with a β-amino acid ester to form a dipeptide. nih.gov The benzyl group protects the hydroxyl side chain of serine from participating in unwanted reactions during the peptide coupling step. nih.gov Similar to solution-phase peptide synthesis, the benzyl group can be removed at a later stage via hydrogenolysis. This strategy allows for the precise construction of oligopeptides and peptidomimetics with desired sequences and functionalities. nih.gov
Synthesis of Complex Organic Molecules
Beyond peptide chemistry, Benzyl α-aminobutyrate and its derivatives are valuable starting materials for the synthesis of a variety of complex organic molecules, including nitrogen-containing heterocycles and analogues of natural products.
Building Blocks for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active compounds. Derivatives of benzyl-protected amino acids can serve as precursors for the synthesis of these ring systems. For example, 1-benzyl-4-piperidone is a useful intermediate for various heterocyclic compounds and can be synthesized from raw materials such as benzylamine (B48309) and methyl acrylate (B77674) through a sequence of reactions including 1,4-addition, Dieckmann condensation, and hydrolysis/decarboxylation. The benzyl group on the nitrogen atom directs the cyclization and can be removed later if desired. This highlights the role of the N-benzyl moiety, analogous to the protection in Benzyl α-aminobutyrate, in the construction of piperidine rings.
Precursors for Analogues of Natural Products
Many natural products and their analogues possess significant biological activity and are targets for chemical synthesis. Chiral building blocks derived from amino acids are often employed in these syntheses to introduce specific stereochemistry. nih.gov Benzyl-protected α-aminobutyric acid can be considered a chiral building block for the synthesis of natural product analogues.
For instance, derivatives of γ-aminobutyric acid (GABA), a key neurotransmitter, are important for the development of drugs for central and peripheral nervous system disorders. nih.gov N-benzyl γ-phenyl-γ-aminobutyric acids can be synthesized via the reductive amination of corresponding γ-keto acids with benzylamines. nih.gov This demonstrates the use of a benzyl group on the nitrogen in the synthesis of GABA analogues. Given the structural similarity, Benzyl α-aminobutyrate could be envisioned as a precursor for analogous structures. Furthermore, the synthesis of short α-/β-mixed peptides as potential α-amylase inhibitors, which can be considered peptidomimetic natural product analogues, utilizes benzyl protection for side chains.
Construction of Advanced Chemical Delivery Systems
The development of effective drug delivery systems is a critical area of pharmaceutical research. Polypeptides are attractive materials for creating such systems due to their biocompatibility and biodegradability. Modified polypeptides containing γ-benzyl glutamic acid have been investigated as platforms for diffusion-controlled drug delivery. Poly(γ-benzyl-L-glutamic acid) (PBLG) and its copolymers have been shown to form matrices for the controlled release of drugs like procainamide (B1213733) hydrochloride and protamine sulfate. The benzyl groups in the side chains of the polypeptide influence its properties, such as its helical structure and hydrophobicity, which in turn affect the drug release rate.
Given that α-aminobutyric acid is a close structural analogue of glutamic acid (differing in the length of the side chain), it is plausible that polymers derived from Benzyl α-aminobutyrate could also be developed as materials for advanced chemical delivery systems. The principles of using benzyl-protected amino acid derivatives to construct polypeptide-based delivery vehicles are well-established. These systems can be designed to release therapeutic agents over extended periods, improving their efficacy and reducing side effects.
Advanced Analytical and Computational Investigations
Chromatographic Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating Benzyl (B1604629) α-aminobutyrate from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. nih.gov It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC. It employs a nonpolar (hydrophobic) stationary phase, typically silica (B1680970) modified with C18 alkyl chains, and a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. akjournals.comaustinpublishinggroup.com In this system, nonpolar compounds are retained longer. Benzyl α-aminobutyrate, with its hydrophobic benzyl group, would be well-retained on a C18 column. austinpublishinggroup.com Its purity can be assessed by monitoring the column eluent with a UV detector (the benzene (B151609) ring provides a strong chromophore) or a mass spectrometer. A pure sample should yield a single, sharp chromatographic peak.
Table 3: Typical RP-HPLC Conditions for Benzyl α-aminobutyrate Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water/Buffer (e.g., 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm or Mass Spectrometry |
| Column Temperature | 25-40 °C |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile. nih.govthermofisher.com In HILIC, a water-enriched layer is adsorbed onto the surface of the stationary phase, and polar analytes are retained through partitioning into this layer. nih.gov This technique is ideal for separating very polar compounds that show little or no retention in RP-HPLC. helixchrom.com While Benzyl α-aminobutyrate is moderately polar due to its amino group, its significant hydrophobic character from the benzyl group means it would likely elute relatively quickly in a HILIC system. HILIC would be most useful for separating it from more polar starting materials or impurities.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC for Enantiomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the determination of the enantiomeric purity of chiral compounds like Benzyl α-aminobutyrate. yakhak.org This method is renowned for its efficacy in separating enantiomers, which is crucial for isolating optically pure molecules. yakhak.org The fundamental principle involves the differential interaction of the enantiomers of the analyte with a chiral stationary phase, leading to different retention times and, consequently, their separation.
The selection of an appropriate CSP is a critical factor for successful enantiomeric resolution. yakhak.org For α-amino acid esters, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated superior performance. yakhak.org For instance, CSPs like Chiralpak IA, which is based on amylose tris(3,5-dimethylphenylcarbamate), often show excellent separation for this class of compounds. yakhak.org The chiral recognition mechanism can involve a variety of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the CSP.
In some cases, pre-column derivatization of the amino acid ester can enhance separation and detection. yakhak.orgsigmaaldrich.com While direct analysis is often preferred to avoid additional steps and potential impurities, derivatization can improve the analyte's solubility in the mobile phase and introduce chromophores or fluorophores for more sensitive detection. sigmaaldrich.com For example, derivatization with nitrobenzoxadiazole (NBD) reagents allows for highly sensitive fluorescence detection. yakhak.org
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, is optimized to achieve the best balance between resolution and analysis time. yakhak.org Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure linearity, precision, accuracy, and robustness. yakhak.org
Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Ester Enantioseparation
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Amylose or Cellulose Phenylcarbamate-based (e.g., Chiralpak IA) |
| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV (e.g., 254 nm) or Fluorescence (following derivatization) |
| Column Temperature | Ambient |
| Resolution Factor (Rs) | > 1.5 for baseline separation |
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of amino acids and their esters, direct analysis by GC-MS is generally not feasible. sigmaaldrich.com Therefore, a crucial prerequisite for the analysis of Benzyl α-aminobutyrate using GC-MS is a derivatization step. sigmaaldrich.commdpi.com
Derivatization serves to replace the active, polar hydrogens on the amino group with nonpolar moieties, thereby increasing the volatility and thermal stability of the analyte, and improving its chromatographic behavior. sigmaaldrich.com A common and effective method for derivatizing amino acids is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the analyte into its tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.com Another approach involves derivatization with pentafluorobenzyl bromide (PFB-Br), which can be performed in a single step in an aqueous acetone (B3395972) phase. bohrium.com
Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). dss.go.th The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the unequivocal identification of the compound. sigmaaldrich.com For TBDMS derivatives, characteristic fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups are typically observed, aiding in structural confirmation. sigmaaldrich.com
The chromatographic conditions, including the column type (e.g., a non-polar column like SPB-1), temperature program, and carrier gas flow rate, are optimized to achieve good resolution of the analyte from other components in the sample matrix. dss.go.th This technique is highly sensitive and can provide both qualitative and quantitative information about Benzyl α-aminobutyrate and related impurities. dss.go.th
Ion Chromatography (IC) and Capillary Electrophoresis (CE) for Related Amino Acid Analysis
In the synthesis and purification of Benzyl α-aminobutyrate, it is often necessary to analyze for the presence of related amino acids, which may be starting materials, by-products, or degradation products. Ion Chromatography (IC) and Capillary Electrophoresis (CE) are powerful techniques for the analysis of these related polar, charged species.
Ion Chromatography (IC) is a form of liquid chromatography dedicated to the separation of ionic compounds. researchgate.net For amino acid analysis, IC systems often use ion-exchange columns. researchgate.netnews-medical.net One common method involves post-column derivatization with a reagent like ninhydrin, which reacts with the separated amino acids to form colored products that can be detected by a VIS detector. news-medical.netusp.org This method is well-established and complies with pharmacopeial standards. news-medical.net An alternative approach is direct detection without derivatization using high-performance anion-exchange (HPAE) chromatography coupled with integrated pulsed amperometric detection (IPAD). thermofisher.com This method takes advantage of the redox properties of amino acids and avoids the use of potentially hazardous derivatization reagents. thermofisher.com
Capillary Electrophoresis (CE) is an efficient separation technique that utilizes an electric field to separate charged molecules within a narrow capillary. creative-proteomics.com It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. For amino acid analysis, various CE modes can be employed, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). nih.govnih.gov Detection can be achieved through several methods:
CE-UV: Utilizes the ultraviolet absorption of amino acids. Sensitivity can be enhanced through derivatization. creative-proteomics.com
CE-LIF: Laser-induced fluorescence detection offers very high sensitivity, typically requiring derivatization with a fluorescent tag. nih.gov
CE-MS: Coupling CE with mass spectrometry provides high sensitivity and specificity, allowing for accurate identification and quantification of amino acids. springernature.com
CE-EC: Electrochemical detection can directly detect non-derivatized amino acids with excellent selectivity. creative-proteomics.com
Both IC and CE are valuable tools for monitoring the purity of Benzyl α-aminobutyrate by quantifying related free amino acids.
Computational Chemistry and Modeling Studies
Quantum Mechanical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules like Benzyl α-aminobutyrate. researchgate.netorientjchem.org These calculations provide fundamental insights into the molecule's behavior at an atomic level. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which various molecular properties can be derived. orientjchem.org
Key parameters obtained from DFT calculations include:
Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles) by finding the minimum energy structure on the potential energy surface. orientjchem.org
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from HOMO and LUMO energies. researchgate.net These descriptors help predict how the molecule will interact with other chemical species, indicating its propensity to act as an electrophile or a nucleophile. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing valuable information about potential sites for intermolecular interactions and chemical reactions. researchgate.net
These theoretical calculations can complement experimental findings, for example, by correlating calculated vibrational frequencies with experimental infrared (IR) spectra to confirm structural assignments. researchgate.net
Table 2: Key Parameters from DFT Calculations for Benzyl α-aminobutyrate
| Calculated Parameter | Significance |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO Energy | Relates to the ability to donate an electron. |
| LUMO Energy | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| MEP Surface | Identifies sites for electrophilic and nucleophilic attack. |
| Global Reactivity Descriptors | Quantifies electronegativity, chemical hardness, and electrophilicity. |
Conformational Analysis and Energy Minimization
Benzyl α-aminobutyrate possesses several rotatable bonds, allowing it to adopt numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformations (conformers) of the molecule and determine their relative energies. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation(s).
Computational methods are employed to systematically explore the conformational space of the molecule. This typically involves rotating the molecule around its single bonds in discrete steps and calculating the potential energy for each resulting geometry. This process generates a potential energy surface, where the low-energy regions correspond to stable conformations.
Following the initial exploration, energy minimization calculations are performed for the identified low-energy structures. These calculations, often using methods like DFT or molecular mechanics, refine the geometry of each conformer to locate the precise local energy minimum on the potential energy surface. nih.gov The output of this analysis is a set of stable conformers, each with a specific geometry and a calculated relative energy. The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase or a non-polar solvent. The relative populations of the different conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the molecule's dynamic behavior. nih.gov This information is vital for understanding how the molecule might interact with biological targets or other molecules.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. karazin.ua For Benzyl α-aminobutyrate, MD simulations can provide detailed insights into its dynamic behavior and its interactions with surrounding molecules, such as solvent molecules or biological macromolecules. nih.gov
An MD simulation begins with an initial set of positions and velocities for all atoms in the system (e.g., a single Benzyl α-aminobutyrate molecule in a box of water molecules). The forces acting on each atom are then calculated using a force field, which is a set of empirical equations and parameters that describe the potential energy of the system as a function of its atomic coordinates. Newton's equations of motion are then solved numerically to predict the new positions and velocities of the atoms after a very short time step (typically on the order of femtoseconds). nih.gov By repeating this process for millions of steps, a trajectory is generated that describes how the system evolves over time. karazin.ua
Analysis of the MD trajectory can reveal important information about intermolecular interactions:
Solvation: Simulations can show how solvent molecules (e.g., water) arrange themselves around the solute, forming a solvation shell. The strength and nature of solute-solvent interactions, such as hydrogen bonds, can be quantified. nih.gov
Interactions with Other Molecules: MD can be used to model the interaction of Benzyl α-aminobutyrate with other molecules, such as lipids in a cell membrane or the active site of an enzyme. karazin.uanih.gov This can help predict binding modes, calculate binding free energies, and understand the molecular basis of recognition. nih.gov
Dynamic Properties: The simulation can reveal the flexibility of the molecule and how its conformation changes over time in response to interactions with its environment.
MD simulations bridge the gap between static molecular structures and dynamic molecular function, providing a powerful tool for understanding the behavior of Benzyl α-aminobutyrate in a realistic chemical or biological context. nih.gov
Theoretical Studies on Reaction Mechanisms and Stereochemical Control
Theoretical and computational chemistry offers profound insights into the reaction mechanisms and stereoselectivity involved in the synthesis and transformation of chiral molecules like Benzyl α-aminobutyrate. While specific theoretical studies exclusively targeting Benzyl α-aminobutyrate are not extensively documented in publicly accessible literature, principles from related systems, such as the gas-phase elimination kinetics of N-benzylglycine ethyl ester, provide a framework for understanding potential reaction pathways. nih.govusfq.edu.ec
Computational investigations of analogous α-amino acid esters often employ levels of theory such as B3LYP/6-31G, B3LYP/6-31+G**, MPW1PW91/6-31G, and MPW1PW91/6-31+G** to calculate kinetic parameters and elucidate reaction mechanisms. nih.govusfq.edu.ec For instance, the thermal decomposition of similar esters has been shown to proceed through a concerted, non-synchronous six-membered cyclic transition state. nih.govusfq.edu.ec This type of mechanistic pathway is crucial for understanding potential side reactions and decomposition products under various reaction conditions. Analysis of bond order and natural bond orbital charges in these theoretical models can pinpoint the rate-determining steps, such as the polarization of a C(=O)O-C bond. nih.gov
In the context of stereochemical control, the synthesis of α-amino acid derivatives is a key area where theoretical studies are applied. For example, in reactions like the catalytic asymmetric Tsuji–Trost benzylation to form α-benzyl amino acids, a proposed mechanistic pathway can explain the observed stereoselectivity. researchgate.net Such models often involve the formation of a ternary catalyst system, and computational analysis can help to rationalize the facial selectivity in the approach of the nucleophile to the electrophile. researchgate.net While not directly studying Benzyl α-aminobutyrate, these theoretical frameworks are invaluable for predicting and explaining the stereochemical outcome of its synthesis.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking in the Context of Ligand Design (excluding biological activity discussion)
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used in the rational design of molecules with specific properties. Although often applied to predict biological activity, the principles of these methods are also fundamental to understanding the physicochemical and structural requirements for a molecule to interact with a specific target, a key aspect of ligand design.
In the context of designing ligands based on α-aminobutyrate scaffolds, QSAR models are developed to correlate molecular descriptors (physicochemical properties) with observed activities. researchgate.netcitefactor.org These models can be constructed using techniques like the Genetic Function Algorithm (GFA) to select relevant descriptors and build robust predictive equations. researchgate.netcitefactor.orgtandfonline.com
Table 1: Key Parameters in a Hypothetical QSAR Model for Ligand Design
| Parameter | Description | Potential Influence on Ligand Interaction |
| R² | Coefficient of determination | Indicates the goodness of fit of the model. |
| Q² | Cross-validated R² | Measures the predictive ability of the model. |
| F | F-statistic | Indicates the statistical significance of the model. |
| R²pred (test) | R² for the external test set | Assesses the model's ability to predict the activity of new compounds. |
This table is illustrative and based on typical parameters found in QSAR studies of related compounds. researchgate.netcitefactor.org
Information derived from the parameters in QSAR models can guide ligand design. For instance, a model might suggest that increasing molecular mass or linearity could enhance a particular interaction potential. researchgate.netcitefactor.org By analyzing the descriptors in a validated QSAR model, chemists can prioritize which structural modifications are most likely to lead to improved ligand properties.
Molecular docking complements QSAR by providing a visual and energetic representation of how a ligand, such as Benzyl α-aminobutyrate, might bind to a receptor pocket. tandfonline.com Using software like AutoDock Vina, researchers can predict the preferred binding conformation and estimate the binding affinity. tandfonline.com This process involves docking a library of designed molecules into the active site of a target protein to identify which compounds have the most favorable interactions. amrita.edu The binding affinity is a critical parameter in ligand design, indicating the strength of the interaction between the ligand and its target. researchgate.netcitefactor.org
The insights gained from these computational studies are instrumental in the iterative process of ligand design and optimization. By predicting how structural modifications to a parent molecule like Benzyl α-aminobutyrate will affect its binding characteristics, QSAR and molecular docking streamline the design of novel molecules with tailored properties.
Future Research Directions and Emerging Paradigms
Development of Sustainable Synthetic Methodologies
The chemical industry's shift towards more environmentally benign processes necessitates the development of sustainable methods for producing key intermediates such as Benzyl (B1604629) α-aminobutyrate. This involves adopting green chemistry principles and exploring renewable resources.
Green Chemistry Approaches for Benzyl α-Aminobutyrate Production
Future efforts in the synthesis of Benzyl α-aminobutyrate will likely concentrate on minimizing environmental impact by adhering to the principles of green chemistry. A primary focus will be the replacement of hazardous solvents and reagents with safer alternatives. For instance, traditional esterification methods often use solvents like benzene (B151609) or carbon tetrachloride for azeotropic water removal. sigmaaldrich.com Research is moving towards using less hazardous solvents such as cyclohexane (B81311) or even solvent-free conditions under reduced pressure to achieve the desired transformation. sigmaaldrich.comresearchgate.net
Another key area is the development of catalytic processes that are both efficient and environmentally friendly. This includes the use of solid acid catalysts that can be easily recovered and reused, reducing waste generation. The goal is to design a synthetic route that is not only economically viable but also has a significantly lower environmental footprint, as measured by metrics like atom economy and E-factor.
Exploration of Bio-based Feedstocks and Biocatalysis
The exploration of bio-based feedstocks presents a significant opportunity to move away from petrochemical-derived starting materials. α-Aminobutyric acid can be produced through fermentation processes, offering a renewable source for the synthesis of its derivatives. wikipedia.org This bio-based approach aligns with the principles of a circular economy by utilizing renewable resources.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for developing sustainable synthetic routes to chiral molecules like Benzyl α-aminobutyrate. Enzymes operate under mild conditions, are highly selective, and can reduce the need for protecting groups and hazardous reagents. nih.gov Lipases and proteases are particularly relevant for the esterification of amino acids. For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the synthesis of various esters. sigmaaldrich.com Future research will likely focus on discovering and engineering novel enzymes with enhanced activity and stability for the specific production of Benzyl α-aminobutyrate. The immobilization of these enzymes will also be a key area of investigation to facilitate their recovery and reuse, making the process more economically feasible. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing. These technologies offer numerous advantages over traditional batch processing, including improved safety, better process control, higher yields, and easier scalability. nih.gov
For the synthesis of Benzyl α-aminobutyrate, flow chemistry can enable the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved product quality and consistency. uq.edu.au The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with highly reactive intermediates. Furthermore, flow chemistry facilitates the telescoping of reaction steps, where multiple synthetic transformations are performed in a continuous sequence without the need for intermediate isolation and purification. uq.edu.auchemimpex.com This can significantly reduce waste and processing time.
Automated synthesis platforms, coupled with real-time reaction monitoring and machine learning algorithms, can accelerate the optimization of reaction conditions for the synthesis of Benzyl α-aminobutyrate. These systems can autonomously explore a wide range of reaction parameters to identify the optimal conditions for yield, purity, and enantioselectivity, drastically reducing the time and resources required for process development.
| Technology | Potential Advantages for Benzyl α-Aminobutyrate Synthesis |
| Flow Chemistry | Enhanced safety, improved process control, higher consistency, easier scalability, potential for reaction telescoping. uq.edu.au |
| Automated Synthesis | Accelerated process optimization, reduced development time, efficient screening of reaction conditions. |
| Biocatalysis in Flow | Integration of sustainable catalysts, potential for continuous production, simplified product purification. chemimpex.com |
Expansion of Chiral Building Block Applications
As a non-proteinogenic amino acid derivative, Benzyl α-aminobutyrate is a valuable chiral building block with the potential for broad applications in both medicinal chemistry and materials science.
Advanced Applications in Drug Discovery Chemical Space (excluding specific drug candidates)
Unnatural amino acids are increasingly being incorporated into drug candidates to enhance their pharmacological properties. nih.govacs.org The ethyl side chain of the α-aminobutyrate moiety can introduce unique steric and lipophilic properties into a molecule, potentially improving its binding affinity, selectivity, and metabolic stability.
The incorporation of Benzyl α-aminobutyrate into peptide-based drug candidates can lead to the formation of peptidomimetics with improved resistance to enzymatic degradation, enhanced cell permeability, and better oral bioavailability. wikipedia.org These modifications are crucial for transforming peptide leads into viable drug candidates. The unique conformational constraints imposed by α-aminobutyric acid can also help to stabilize specific secondary structures, such as α-helices or β-turns, which are often critical for biological activity. lifechemicals.com This allows for a more precise exploration of the chemical space around a biological target, potentially leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles. acs.org
| Application Area | Potential Impact of Benzyl α-Aminobutyrate |
| Peptidomimetics | Increased proteolytic stability, enhanced bioavailability, and stabilization of bioactive conformations. wikipedia.orglifechemicals.com |
| Small Molecule Synthesis | Introduction of unique steric and lipophilic properties, exploration of novel chemical space. |
| Scaffold Design | Creation of novel molecular scaffolds with diverse three-dimensional arrangements for library synthesis. acs.org |
Materials Science Applications of Peptidomimetics and Polymers
The unique structural features of Benzyl α-aminobutyrate also make it an attractive monomer for the synthesis of novel polymers and peptidomimetic materials. The incorporation of this non-natural amino acid into polymer backbones can lead to materials with tailored properties.
Poly(ester amides) are a class of polymers that combine the properties of polyesters and polyamides, often resulting in materials with good thermal and mechanical properties, as well as biodegradability. mdpi.com The use of Benzyl α-aminobutyrate as a monomer in the synthesis of poly(ester amides) could lead to new biomaterials with tunable degradation rates and mechanical properties for applications in tissue engineering, drug delivery, and biodegradable plastics. The benzyl ester group, in particular, has been shown to enhance the affinity of amino acid monomers in chemoenzymatic polymerization, potentially broadening the scope of accessible polymer structures. nih.gov
Furthermore, peptidomimetics containing α-aminobutyric acid can self-assemble into well-defined nanostructures, such as nanotubes and nanofibers. These materials have potential applications in areas such as catalysis, sensing, and electronics. The ability to control the self-assembly process through the rational design of the peptidomimetic sequence opens up exciting possibilities for the bottom-up fabrication of functional nanomaterials.
Refinement of Analytical and Spectroscopic Characterization Techniques
The accurate characterization of Benzyl α-aminobutyrate is crucial for its application in various scientific fields. While standard analytical and spectroscopic methods provide fundamental data, ongoing refinements are aimed at enhancing sensitivity, resolution, and structural elucidation.
Future advancements in the analysis of Benzyl α-aminobutyrate are expected to focus on high-resolution chromatographic and mass spectrometric techniques. The development of novel chiral stationary phases for High-Performance Liquid Chromatography (HPLC) will likely lead to improved enantiomeric separation of Benzyl α-aminobutyrate, a critical aspect for its use in stereoselective synthesis and pharmaceutical applications. yakhak.org A promising approach involves the use of chiral resolution labeling reagents, which, when coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), can enable the simultaneous separation and highly sensitive detection of aminobutyric acid isomers and enantiomers. nih.gov This methodology could be adapted for the quantitative analysis of Benzyl α-aminobutyrate in complex matrices.
In the realm of spectroscopy, while standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, future research will likely involve the application of more advanced and multidimensional spectroscopic methods. Two-dimensional NMR techniques, for instance, can provide more detailed information about the molecular structure and conformation of Benzyl α-aminobutyrate. Furthermore, the use of computational methods, such as Density Functional Theory (DFT), can aid in the interpretation of experimental spectra, leading to a more precise assignment of vibrational modes and chemical shifts. researchgate.net The table below summarizes potential refinements in analytical and spectroscopic techniques for Benzyl α-aminobutyrate.
| Technique | Potential Refinement | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Development of novel chiral stationary phases. | Improved enantiomeric resolution and separation efficiency. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Use of chiral resolution labeling reagents. | Highly sensitive and simultaneous quantification of isomers and enantiomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Application of 2D NMR techniques (e.g., COSY, HSQC). | Detailed structural and conformational analysis. |
| Infrared (IR) and Raman Spectroscopy | Combination with DFT calculations. | More accurate assignment of vibrational modes. |
Predictive Modeling and Machine Learning in Synthesis Design
The design of synthetic routes for molecules like Benzyl α-aminobutyrate is undergoing a paradigm shift with the integration of predictive modeling and machine learning. These computational tools offer the potential to accelerate the discovery of novel and efficient synthetic pathways, optimize reaction conditions, and even design bespoke catalysts.
Predictive models, powered by machine learning algorithms, are increasingly being used to forecast the outcomes of chemical reactions. beilstein-journals.org For the synthesis of Benzyl α-aminobutyrate, which typically involves the esterification of α-aminobutyric acid with benzyl alcohol, machine learning models can be trained on large datasets of similar reactions to predict optimal conditions such as temperature, catalyst, and solvent. researchgate.netepa.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. For instance, Artificial Neural Networks (ANN) have shown promise in modeling and optimizing esterification reactions, often outperforming traditional Response Surface Methodology (RSM). researchgate.net
| Application Area | Methodology | Potential Impact on Benzyl α-aminobutyrate Synthesis |
| Reaction Condition Optimization | Machine Learning (e.g., Artificial Neural Networks). | Prediction of optimal temperature, catalyst, and solvent for esterification, leading to higher yields and purity. |
| Retrosynthesis Planning | AI-powered retrosynthesis tools. | Discovery of novel and more efficient synthetic routes from readily available starting materials. |
| Catalyst Design | Computational catalyst screening and design. | Identification or in-silico design of highly active and selective catalysts for the esterification reaction. |
| Predictive Kinetics and Equilibrium | Thermodynamic models (e.g., PC-SAFT). | Accurate prediction of reaction kinetics and equilibrium constants for process optimization and scale-up. researchgate.net |
Q & A
Q. What are the common synthetic routes for benzyl α-aminobutyrate, and how can isotopic labeling be integrated into its preparation?
Methodological Answer: Benzyl α-aminobutyrate can be synthesized via esterification or transesterification reactions. For isotopic labeling (e.g., [¹⁴C]-labeled derivatives), [¹⁴C]-α-aminobutyrate is enzymatically conjugated to a glutamyl group using glutamate-α-aminobutyrate ligase. The labeled product is purified via paper electrophoresis to remove unreacted substrates . Kinetic modeling and uniform experimental design (e.g., varying reaction time, molar ratios) are recommended to optimize yield .
Q. How should researchers characterize benzyl α-aminobutyrate using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., benzyl protons at ~7.3 ppm, α-aminobutyrate CH₂ groups at 1.4–2.0 ppm).
- Mass Spectrometry (MS) : Use electron ionization (EI) or high-resolution MS to confirm molecular weight and fragmentation patterns (e.g., m/z corresponding to the benzyl fragment at 91) .
- Chromatography : Employ GC or HPLC with standards (e.g., benzyl phthalate) for purity assessment .
Q. What are the recommended storage conditions and stability tests for benzyl α-aminobutyrate?
Methodological Answer: Store in sealed, dry containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Stability should be assessed via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1 month) with periodic HPLC analysis .
Advanced Research Questions
Q. How can catalytic efficiency be optimized for benzyl α-aminobutyrate synthesis using solid-state catalysts?
Methodological Answer: Catalysts like ammonium cerium phosphate (NH₄)₂Ce(PO₄)₂·H₂O can be prepared via low-heating solid-state reactions. Optimize parameters using uniform experimental design and data mining:
Q. How should researchers address contradictions in enzymatic activity data for benzyl derivatives?
Methodological Answer: Contradictions often arise from methodological differences. For example:
Q. What advanced computational tools are suitable for predicting benzyl α-aminobutyrate’s thermochemical properties?
Methodological Answer:
- NIST Chemistry WebBook : Access ionization energies (e.g., 7.236–7.63 eV for benzyl radicals) and thermochemical data (ΔfH°, ΔcH°) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies or reaction enthalpies using software like Gaussian. Compare with experimental values from combustion calorimetry .
Q. How can researchers design a study to investigate the environmental degradation pathways of benzyl α-aminobutyrate?
Methodological Answer:
- Experimental Design :
- Variables : pH (4–10), UV exposure, microbial activity.
- Analytical Tools : LC-MS/MS to detect degradation products (e.g., benzyl alcohol, α-aminobutyric acid).
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for validating experimental data on benzyl α-aminobutyrate?
Methodological Answer:
- Outlier Detection : Use Grubbs’ test for datasets with n < 10.
- Uncertainty Quantification : Report confidence intervals (e.g., 95% CI for enzymatic activity measurements) .
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and document protocols using platforms like protocols.io .
Q. How should researchers resolve discrepancies between theoretical and experimental spectral data?
Methodological Answer:
- Calibration : Use certified reference materials (e.g., NIST benzyl alcohol standards) for instrument calibration .
- Peer Validation : Compare results with published spectra in databases like SciFinder or Reaxys. Highlight deviations in the Discussion section .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling benzyl α-aminobutyrate in enzymatic assays?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- PPE : Wear nitrile gloves and safety goggles.
- Waste Disposal : Neutralize acidic byproducts before disposal per local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
